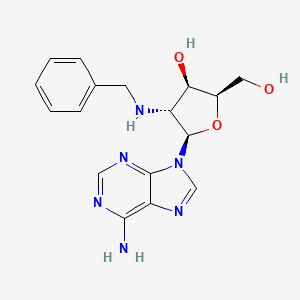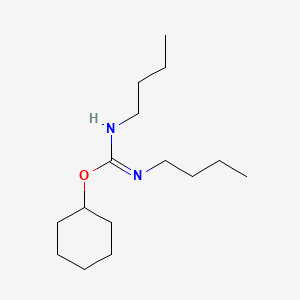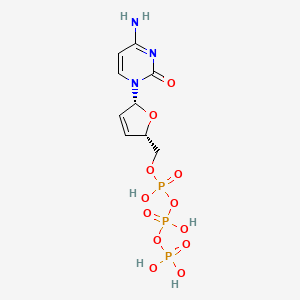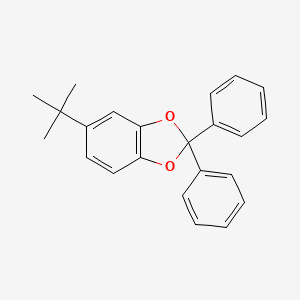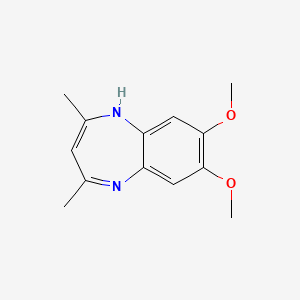
7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of methoxy and methyl groups on the benzodiazepine core, which may influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine typically involves the condensation of appropriate aromatic diamines with ketones or aldehydes, followed by cyclization. One common method involves the use of BiCl3 as a catalyst in a one-pot condensation-cyclization process . The reaction conditions are generally mild, and the process shows good functional group compatibility.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as BiCl3 or other Lewis acids may be employed to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzodiazepines.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use as an anxiolytic or sedative agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with GABA-A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system.
Pathways Involved: By modulating GABAergic transmission, the compound can exert anxiolytic, sedative, and muscle relaxant effects.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl-1H-1,5-benzodiazepine: Shares a similar core structure but lacks the methoxy groups.
7,8-Dimethoxy-1,3-dimethyl-1H-1,5-benzodiazepine: Similar structure with different substitution patterns.
Uniqueness: 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine is unique due to the presence of both methoxy and methyl groups, which may influence its pharmacological profile and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
6286-55-1 |
|---|---|
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
7,8-dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C13H16N2O2/c1-8-5-9(2)15-11-7-13(17-4)12(16-3)6-10(11)14-8/h5-7,14H,1-4H3 |
InChI-Schlüssel |
JNQDWMIBPLCIRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC(=C(C=C2N1)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





